![molecular formula C12H12N2O3 B2832028 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1334148-01-4](/img/structure/B2832028.png)
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound features a unique structure that combines a cyclopentyl group with an oxazolo-pyridine scaffold, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxazolo-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxazolo-pyridine ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
- 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
- 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxaldehyde
Uniqueness
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a cyclopentyl group with an oxazolo-pyridine scaffold makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
3-cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)8-5-9-10(7-3-1-2-4-7)14-17-11(9)13-6-8/h5-7H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROQPHVHBNAGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC3=C2C=C(C=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

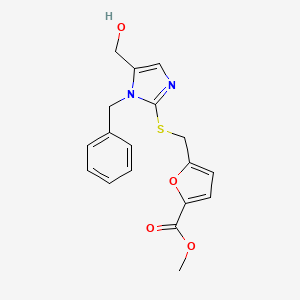
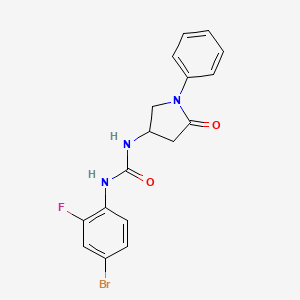
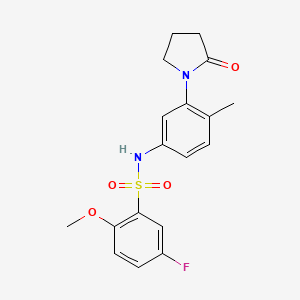
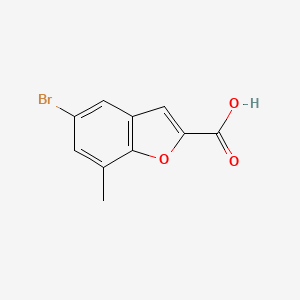
![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)
![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)




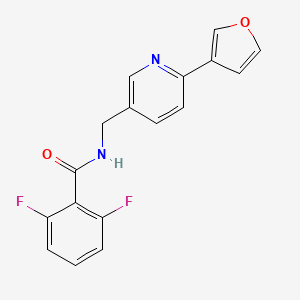
![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)
![methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2831966.png)
